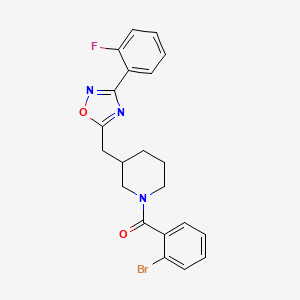

![molecular formula C20H22F3N3O2 B2919672 2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate CAS No. 477858-49-4](/img/structure/B2919672.png)

2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

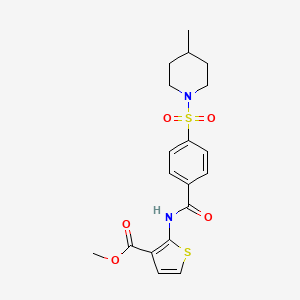

This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The presence of the phenylpiperazino group suggests it might have some biological activity, as piperazine derivatives are often found in pharmaceuticals . The trifluoroethyl group could potentially affect the compound’s reactivity and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group, a phenylpiperazino group, and a trifluoroethyl group . These groups could potentially influence the compound’s shape, polarity, and reactivity.Chemical Reactions Analysis

As a carbamate, this compound could potentially undergo hydrolysis to yield an amine and a carbamic acid derivative . The trifluoroethyl group might also affect the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Studies on compounds with similar trifluoroethyl and phenylcarbamate groups have demonstrated potential in antifungal applications. For instance, new 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety have shown significant antifungal activities against yeasts and filamentous fungi, indicating the relevance of trifluoroethylated compounds in developing antifungal agents (Eto, Kaneko, & Sakamoto, 2000).

Chiral Separation

Compounds containing phenylcarbamic acid derivatives have been utilized in chiral separation processes. A study on the thermodynamic aspects of HPLC separation of enantiomers of phenylcarbamic acid derivatives reveals the importance of such compounds in analytical chemistry, particularly in the enantioseparation of chiral molecules (Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004).

Synthesis of Schiff Bases

Research on the synthesis of N-(5-Pyrazolyl) Schiff bases from aryl trifluoromethyl ketones highlights the synthetic utility of trifluoromethylated compounds. These studies demonstrate how trifluoromethyl groups can be incorporated into more complex structures, potentially offering insights into the synthesis and applications of the compound (Vovk, Bol’but, Volochnyuk, & Pinchuk, 2004).

Key Intermediate for Pesticides

The synthesis of methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, illustrates the industrial and agricultural significance of trifluoromethylated carbamates. This compound's efficient synthesis method could provide a template for synthesizing "2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate" and exploring its potential applications (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).

Pharmaceutical Research

Mannich bases containing ibuprofen moiety have been synthesized, showcasing the pharmaceutical research applications of compounds with phenylpiperazino and carbamate groups. These studies indicate the potential for designing new therapeutic agents based on modifying the structural elements of "2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate" (Sujith, Rao, Shetty, & Kalluraya, 2009).

Eigenschaften

IUPAC Name |

[1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-yl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O2/c21-20(22,23)18(28-19(27)24-16-7-3-1-4-8-16)15-25-11-13-26(14-12-25)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTGJFQANXUSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C(F)(F)F)OC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2919592.png)

![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)

![6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2919594.png)

![5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2919604.png)

![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919607.png)

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)